

Application Notes and Protocols for Einecs 255-712-6 in Polymer Synthesis

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Compound of Interest

Compound Name: *Einecs 255-712-6*

Cat. No.: *B15177787*

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Product Name: Reaction Products of Boric Acid and Glycerol Einecs Number: 255-712-6 CAS Number: 42220-19-9[1][2] Synonyms: Boric acid-glycerol, Boroglycerin, Glyceryl Borate[1]

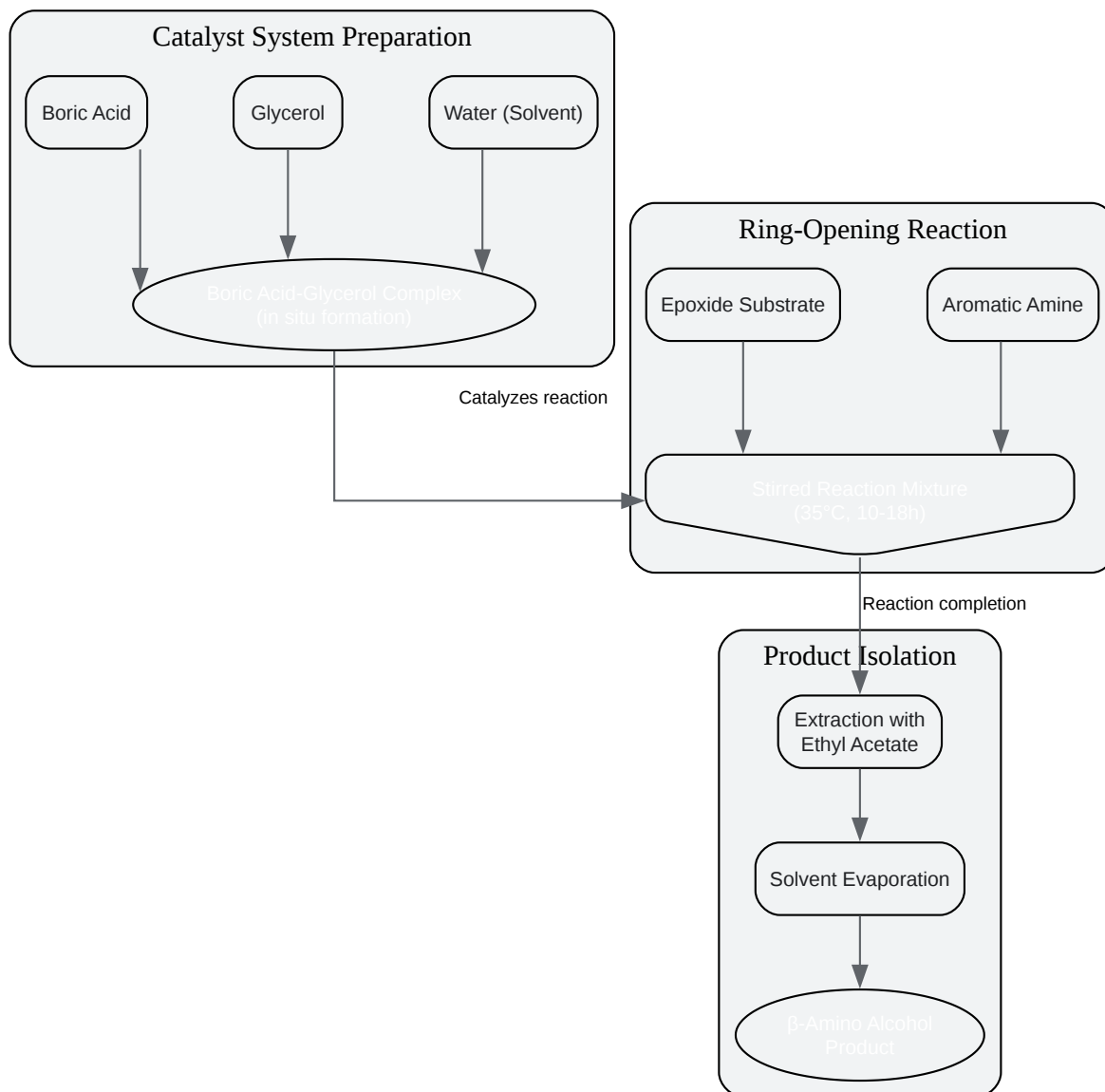
Introduction

Einecs 255-712-6 identifies the reaction products of boric acid (H_3BO_3) and propane-1,2,3-triol, commonly known as glycerol[3]. This substance is not a conventional polymerization initiator or monomer. Instead, it serves as a versatile additive and catalyst in various polymer systems. Its primary function stems from the ability of boron to form reversible covalent bonds (borate esters) with the diol groups of glycerol. This interaction can be harnessed to modify polymer properties, catalyze specific reactions, and act as a cross-linking or handling agent. These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the use of **Einecs 255-712-6** in polymer applications.

Application 1: Catalyst for Regioselective Ring-Opening of Epoxides

The boric acid/glycerol system serves as an efficient and environmentally friendly catalyst for the regioselective ring-opening of epoxides with aromatic amines to produce β -amino alcohols, which are crucial intermediates in pharmaceutical synthesis[4]. The reaction proceeds under mild, neutral conditions in water, offering high yields and excellent regioselectivity[4].

Logical Workflow for Catalytic Epoxide Ring-Opening



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Caption: Workflow for the catalytic ring-opening of epoxides.

Experimental Protocol

Materials:

- Epoxide substrate (e.g., Glycidyl phenyl ether)
- Aromatic amine (e.g., Aniline)
- Boric Acid (H_3BO_3)
- Glycerol
- Deionized Water
- Ethyl Acetate

Procedure:

- To a suitable reaction vessel, add the epoxide (2.5 mmol), the aromatic amine (2.5 mmol), and deionized water.
- Add boric acid (30 mol% relative to the epoxide) and 1-2 drops of glycerol to the stirred solution[4].
- Maintain the mixture at a constant temperature of 35°C and stir for the required time (typically 10-18 hours) until the reaction is complete, as monitored by TLC[4].
- Upon completion, extract the mixture with ethyl acetate (3 x 10 mL)[4].
- Combine the organic layers and evaporate the solvent under reduced pressure to yield the crude β -amino alcohol product.
- Purify the product by column chromatography on silica gel if necessary.

Quantitative Data: Product Yields

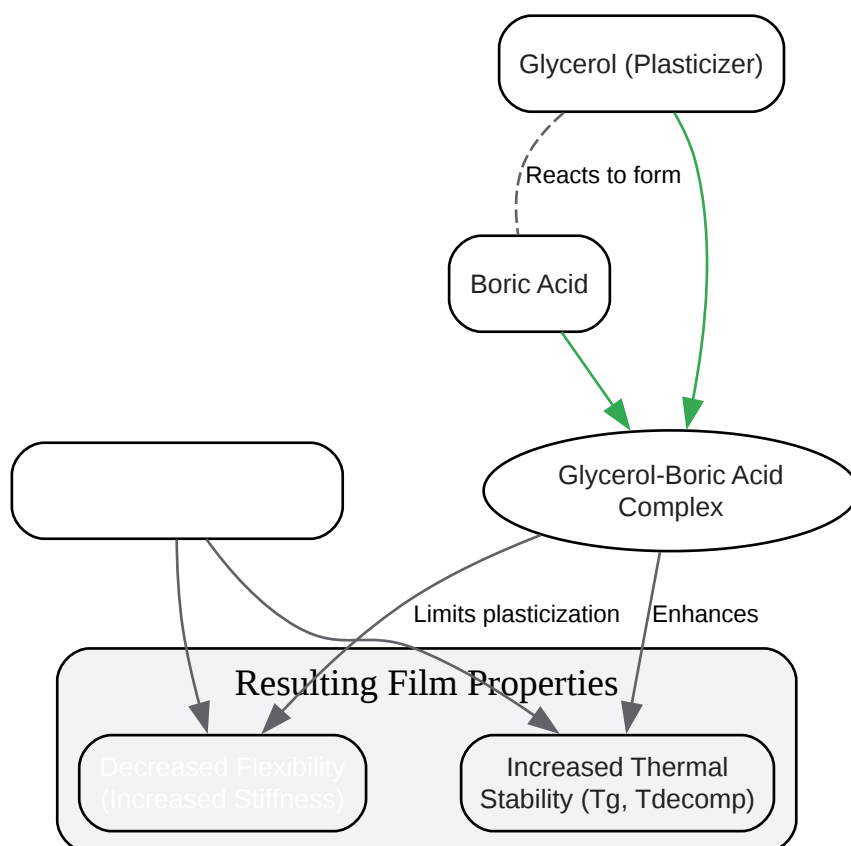
Entry	Epoxide	Aromatic Amine	Time (h)	Yield (%)
1	Glycidyl phenyl ether	Aniline	10	93
2	Glycidyl phenyl ether	4-Chloroaniline	12	90
3	Glycidyl phenyl ether	4-Methylaniline	12	92
4	Glycidyl isopropyl ether	Aniline	15	90
5	1,2-Epoxypropane	Aniline	18	85
6	1,2-Epoxybutane	4-Methoxyaniline	18	88

Data adapted
from Ziyaei, A. et
al., Green
Chemistry
Letters and
Reviews.[4]

Application 2: Property Modifier for Chitosan Bioplastics

The reaction product of boric acid and glycerol forms neutral complexes that can be incorporated into chitosan films to tune their mechanical and thermal properties. These complexes interact with the chitosan polymer chains, altering the hydrogen-bonding network and limiting the plasticizing effect of free glycerol. This results in films that are less flexible but exhibit increased thermal stability[5][6].

Logical Relationship of Components in Chitosan Films



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Caption: Interaction of components affecting chitosan film properties.

Experimental Protocol

Materials:

- Chitosan (medium molecular weight)
- Acetic Acid (1.5% v/v solution)
- Glycerol
- Boric Acid
- Deionized Water

Procedure:

- Chitosan Solution Preparation: Prepare a 1.5% (w/w) chitosan solution by dissolving chitosan powder in a 1.5% (v/v) acetic acid solution with continuous stirring for 24 hours[7].
- Additive Preparation: Prepare a separate solution of glycerol and boric acid in the desired molar ratio in deionized water. The formation of the glycerol-boric acid complex is spontaneous in solution.
- Film Casting:
 - To the chitosan solution, add the glycerol-boric acid solution to achieve the target weight percentage of additives. For example, for a film with 25 wt% total additive, the combined weight of glycerol and boric acid will be 25% of the dry chitosan weight.
 - Stir the final solution thoroughly to ensure homogeneity.
 - Degas the solution using an ultrasound bath for 15 minutes.
 - Cast the solution onto a level glass Petri dish and allow it to dry in an oven at a controlled temperature (e.g., 60°C) for 24 hours.
- Film Removal: Carefully peel the dried film from the casting surface. Store the film in a desiccator for at least 48 hours before characterization.

Quantitative Data: Thermal and Mechanical Properties

The addition of a boric acid-glycerol complex significantly alters the properties of chitosan films compared to those plasticized with only glycerol.

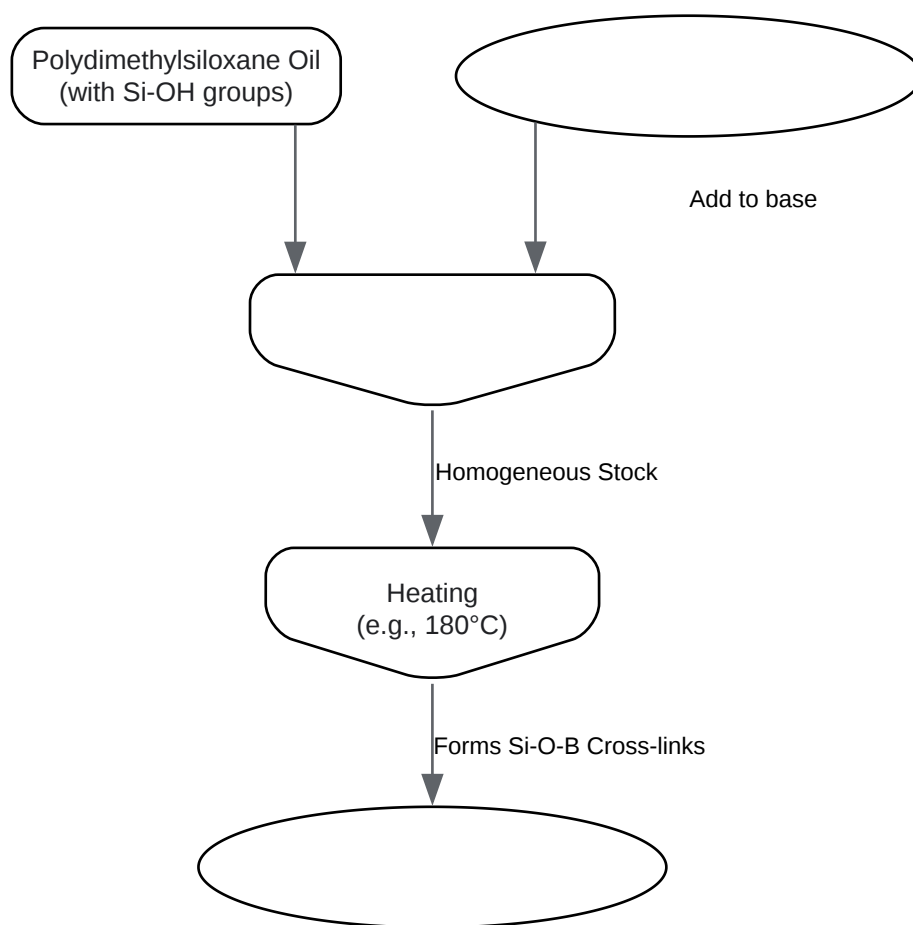
Film Composition	Glass Transition (T _g)	Decomposition Temp (T ₃)	Flexibility
Chitosan Only	~150°C	~250°C	Brittle
Chitosan + Glycerol	~80°C[7]	Decreased	Flexible
Chitosan + Glycerol-Boric Acid	Increased vs. Glycerol only[5]	Increased vs. Glycerol only[6]	Stiff / Less Flexible[5]

Note: Specific values depend on the precise concentrations of chitosan, glycerol, and boric acid used. The table indicates general trends observed in literature.[5][6][7]

Application 3: Handling Additive and Cross-linker for Silicone Elastomers

A mixture of boric acid and glycerol, often combined with a filler like fume silica or ground quartz, can be used as a handling additive for silicone elastomer bases[8]. This composition increases the plasticity and reduces the surface tack of the uncured silicone, making it easier to process on equipment like two-roll mills[8]. The boric acid component can also form Si-O-B cross-links with residual silanol (Si-OH) groups on the polysiloxane chains, particularly upon heating, resulting in a "bouncing putty" with unique viscoelastic properties.

Experimental Workflow for Silicone Putty Preparation



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Caption: Process flow for creating silicone putty with a boric acid-glycerol additive.

Experimental Protocol: Preparation of a Handling Additive

Materials:

- Glycerol
- Boric Acid
- Filler (e.g., fume silica with a surface area of 250 m²/g)[8]
- Silicone elastomer base (e.g., polydiorganosiloxane gum)

Procedure:

- **Additive Preparation:** In a dough mixer, combine glycerol, boric acid, and filler. A typical formulation is 2.3 parts glycerol, 1 part boric acid, and 0.5 parts fume silica by weight[8]. Mix until a smooth, uniform, stiff paste is obtained[8].
- **Incorporation into Silicone:** Add the prepared paste to the silicone elastomer base on a two-roll rubber mill.
- **Shearing:** Mill the mixture until the additive is uniformly dispersed, and a homogeneous stock is produced. The resulting stock will have increased plasticity and reduced tack compared to the original base[8].

Quantitative Data: Effect on Silicone Plasticity

Additive Composition (by weight)	Parts Additive per 100 parts Base	Resulting Plasticity (mm)
10% Boric Acid in gum (no glycerol)	1	1.98
Composition C (2.3p Gly, 1p BA, 0.5p Silica)	2	2.11
Composition E (100p Gly, 100p EG, 200p BA, 150p Silica)	1	2.13

Data adapted from US Patent 4,252,709 A. Plasticity is a measure of deformability; higher values indicate a softer, more plastic material.[8]

Synthesis Protocol: Preparation of Einecs 255-712-6

For applications requiring the pre-formed reaction product, a direct synthesis can be performed.

Materials:

- Glycerol (100% purity, liquid)

- Boric Acid (100% purity, powder)

Procedure:

- Place 40-50 parts by weight of glycerol into a pre-weighed evaporation dish[9].
- Heat the glycerol to 140-150°C in a sand bath[9].
- Gradually add 30-40 parts of boric acid in 2-4 portions while stirring continuously[9].
- After the boric acid has dissolved, continue heating at the same temperature, stirring constantly to break any film that forms on the liquid surface[9].
- Continue heating until the total weight of the reactants is reduced to 50-60 parts, indicating the removal of water via condensation.
- Slowly add another 40-50 parts of glycerol while stirring[9].
- When the total weight of the mixture reaches 100 parts, immediately pour the hot liquid into a dry container and seal it to prevent moisture absorption[9].

Disclaimer: These protocols are intended for use by qualified professionals in a laboratory setting. Appropriate personal protective equipment (PPE) should be worn, and all procedures should be conducted in a well-ventilated area. Users should consult the relevant Safety Data Sheets (SDS) for all chemicals before use.

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